3-(3-Aminophenyl)propan-1-ol
Overview
Description
3-(3-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylpropanol, where an amino group is attached to the benzene ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-(3-nitrophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 25-50°C.
Another method involves the reductive amination of 3-phenylpropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)propan-1-ol undergoes various chemical reactions, including:
- **Reduction
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Properties
IUPAC Name |
3-(3-aminophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUAFFKNTIUOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435567 | |
Record name | 3-(3-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52273-78-6 | |
Record name | 3-(3-aminophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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